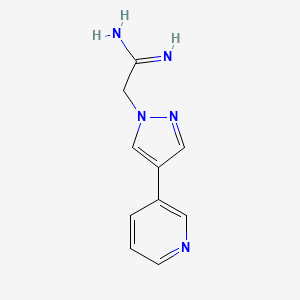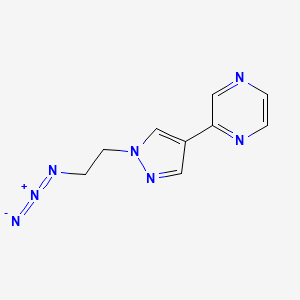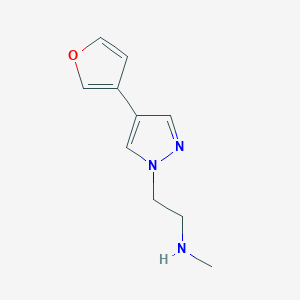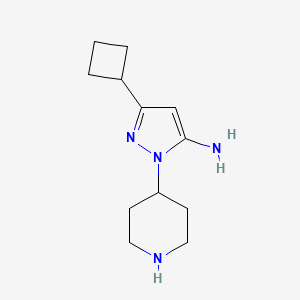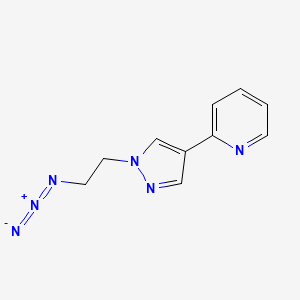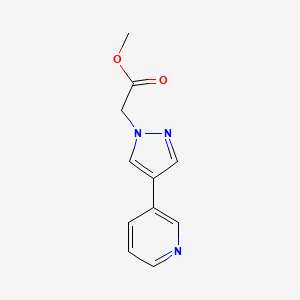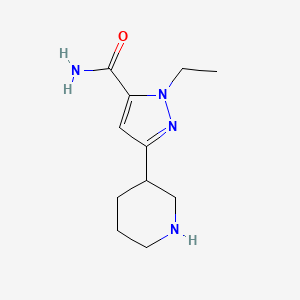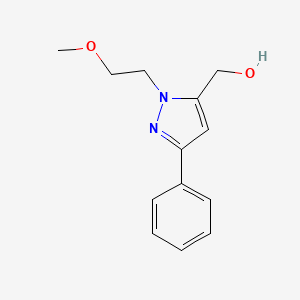
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, also known as BEE-TFP, is an organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. BEE-TFP is a derivative of pyrazole, a five-membered ring heterocycle containing three nitrogen atoms, and is used in a variety of research areas. It is a versatile compound with a wide range of uses, including as a reagent for synthesis, as a ligand for protein binding, and as a drug for treating various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on pyrazole derivatives, including those similar to 4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, focuses on their synthesis, structural characterization, and applications in various fields such as organic chemistry, material science, and pharmacology. These compounds serve as intermediates in the synthesis of more complex molecules or as potential candidates for biological activity testing.
For example, the synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters involves the condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures. X-ray diffraction analysis has been used to verify the structure of these compounds, confirming the position of the trifluoromethyl group on the pyrazole ring (Beck & Wright, 1987).
Catalysis and Chemical Reactions
The title compounds have also been explored as precursors in various chemical reactions, including Sonogashira-type cross-coupling reactions, to synthesize diverse organic compounds. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized in these reactions to obtain corresponding alkynyl-4-(ethoxycarbonyl)pyrazoles, which upon cyclization yield condensed pyrazoles with potential applications in medicinal chemistry and material science (Arbačiauskienė et al., 2011).
Material Science Applications
In material science, pyrazole derivatives have been investigated for their potential applications in the synthesis of coordination polymers and as nonlinear optical (NLO) materials. These compounds exhibit interesting properties, such as fluorescence and the ability to form complex structures with metals, making them suitable for various technological applications. For example, novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their optical nonlinearity, highlighting their potential in optical limiting applications (Chandrakantha et al., 2013).
Propiedades
IUPAC Name |
4-bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O2/c1-2-13-4(6(14)15)3(8)5(12-13)7(9,10)11/h2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKJEBOOGXPMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



